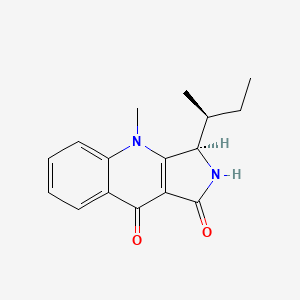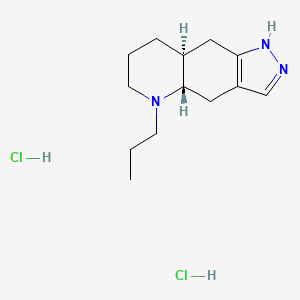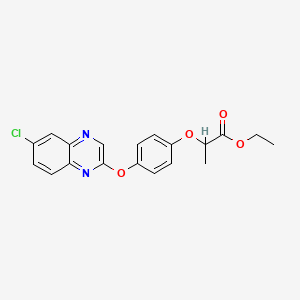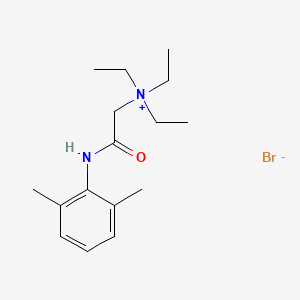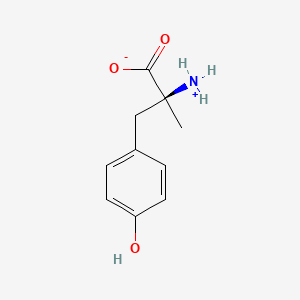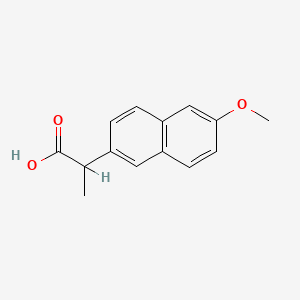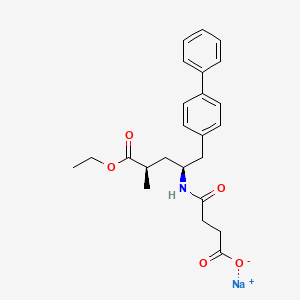
AHU-377 sodium salt
Overview
Description
AHU-377, also known as Sacubitril, is a potent NEP inhibitor with an IC50 of 5 nM . It is a component of the heart failure medicine LCZ696 . It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively .
Synthesis Analysis
The first solution of chemical synthesis of AHU-377 was described in the patent application EP555175 and subsequently also in the specialized literature . Other possibilities of chemical synthesis of AHU-377, especially of its advanced intermediates are described in the following patent applications: WO2008/031567, WO2008/083967, WO2009/090251, O2011/088797, WO20 2/025501, WO2012/025502 and WO2014/032627 .Molecular Structure Analysis
The molecular formula of AHU-377 sodium is C24H28NNaO5 . The average mass is 433.473 Da and the monoisotopic mass is 433.186523 Da .Chemical Reactions Analysis
The final step of chemical synthesis leading to AHU-377 is represented by the reaction running in accordance with Scheme 1, wherein the amine (3) reacts with succinic acid anhydride .Physical And Chemical Properties Analysis
The melting point of AHU-377 hemicalcium salt is >140°C (dec.) . Its density is 1.24g/cm3 at 20℃ . It has a vapor pressure of 0.001Pa at 20℃ . It is slightly soluble in DMSO (heated) and Methanol .Scientific Research Applications
Treatment of Heart Failure
Sacubitril sodium, as part of the drug combination LCZ696 (also known as Entresto), is primarily used to reduce the risk of cardiovascular events in patients with chronic heart failure, particularly those with reduced ejection fraction (NYHA Class II-IV) .
Hypertension Management
As a neprilysin inhibitor, Sacubitril sodium has shown significant antihypertensive effects. It enhances the tone of the natriuretic peptide system, which helps regulate blood pressure .
COVID-19 Research
Research suggests potential applications of Sacubitril sodium in treating COVID-19 due to its cardiovascular protective effects .
Prodrug Conversion
AHU-377 is a prodrug that is enzymatically cleaved into its active form, LBQ657, which contributes to its therapeutic effects .
Antihypertensive Effect in Animal Models
Studies in Dahl-SS rats have demonstrated a dose-dependent antihypertensive effect when administered AHU-377 .
Novel Drug Development
AHU-377’s ability to reduce blood pressure suggests its potential as a novel drug candidate for developing new treatments for cardiovascular diseases .
Mechanism of Action
Target of Action
Sacubitril sodium, also known as AHU-377 sodium salt, primarily targets neprilysin , a neutral endopeptidase enzyme . Neprilysin is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides play a crucial role in regulating blood volume and blood pressure .
Mode of Action
Sacubitril sodium is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the degradation of natriuretic peptides . This inhibition leads to increased concentrations of these peptides, resulting in vasodilation, natriuresis (excretion of sodium in the urine), and diuresis (increased production of urine) .
Biochemical Pathways
The inhibition of neprilysin by sacubitrilat affects the natriuretic peptide system (NPS), leading to the activation of cGMP signaling pathways that regulate volume and blood pressure . This results in vasodilation and increased excretion of sodium, thereby reducing blood volume and blood pressure . Additionally, sacubitril/valsartan has been shown to have effects on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways .
Pharmacokinetics
Sacubitril sodium is rapidly absorbed and converted to its active form, sacubitrilat . The maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan are reached within 0.5, 1.5–2.0, and 2.0–3.0 hours, respectively . Sacubitril is eliminated predominantly as sacubitrilat through the kidneys .
Result of Action
The inhibition of neprilysin by sacubitrilat leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis, which can help to reduce blood volume and blood pressure . In addition, sacubitril/valsartan has been shown to have cardioprotective effects on cellular and molecular modulation in cardiac remodeling .
Action Environment
The efficacy of sacubitril sodium can be influenced by various environmental factors. For instance, the presence of certain medical conditions, such as heart failure or hypertension, can affect the drug’s action . Additionally, the drug’s efficacy can be influenced by the patient’s diet, particularly the intake of sodium
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBVEJIZWGATF-JKSHRDEXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164362 | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AHU-377 sodium salt | |
CAS RN |
149690-05-1 | |
| Record name | Sacubitril sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACUBITRIL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



